molecular formula C5H8OS B092869 Dihydro-2H-thiopyran-3(4H)-one CAS No. 19090-03-0

Dihydro-2H-thiopyran-3(4H)-one

Cat. No.: B092869
CAS No.: 19090-03-0
M. Wt: 116.18 g/mol
InChI Key: ATAMXDLUUTYFKT-UHFFFAOYSA-N
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Description

Dihydro-2H-thiopyran-3(4H)-one is a useful research compound. Its molecular formula is C5H8OS and its molecular weight is 116.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Transformation into Thiolanes : The reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids leads to the formation of poly-functionalized thiolanes, proceeding through nucleophilic or electrophilic pathways (Lucassen & Zwanenburg, 2004).

  • Building Block for Heterocyclic Systems : Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. The synthesized compounds exhibit potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic activities, along with cystinyl aminopeptidase inhibition potential (Palchykov et al., 2018).

  • Preparation of Thiopyran-Containing Compounds : Tetrahydro-4H-thiopyran-4-one, a derivative of Dihydro-2H-thiopyran, can be prepared and used in the synthesis of thiopyran-containing compounds. The preparation involves various chemical reactions and yields functional reagents (Ward et al., 2007).

  • Formation of 2H-Thiopyrans and Thiophenes : 2H-Thiopyran derivatives can be obtained by heating compounds with specific structural systems, leading to mixtures of 2H-thiopyrans and thiophenes (Schuijl-Laros et al., 2010).

  • Chemical Properties of Cyclic β-Keto Sulfones : Research on dihydrothiophen-3(2H)-one 1,1-dioxide and this compound 1,1-dioxide, among others, focuses on their synthesis and chemical properties, particularly examining the interactions of carbonyl, active methylene, and sulfonyl groups (Shyshkina et al., 2011).

  • Thia-Diels–Alder Reactions : Dihetaryl thioketones, including those with 2H-thiopyran structures, engage in thia-Diels–Alder reactions with nonactivated 1,3-dienes, producing 2H-thiopyrans in moderate to excellent yields. A stepwise mechanism via delocalized diradical intermediates is proposed (Mlostoń et al., 2017).

  • Multigram Scale Synthesis : A four-step synthesis method for 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides from this compound has been developed. This method is simpler and uses more readily available reagents compared to previous methods, leading to functionalized cyclic sulfones for new biologically active compounds (Chabanenko et al., 2018).

  • Diastereoselective Cycloaddition Reactions : The cycloaddition of 1-thia and 1-thia-3-aza-buta-1,3-dienes with dienophiles in the presence of a Lewis acid provides access to the 3,4-dihydro-2H-thiopyran and 5,6-dihydro-4H-[1,3]thiazine backbones. This process is diastereoselective, and enantiopure compounds can be prepared using chiral dienophiles (Harrison-Marchand et al., 2004).

Properties

IUPAC Name

thian-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAMXDLUUTYFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172599
Record name 2H-Thiopyran-3(4H)-one, dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19090-03-0
Record name Tetrahydrothiopyran-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19090-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-3(4H)-one, dihydro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Thiopyran-3(4H)-one, dihydro-
Source EPA DSSTox
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Record name Dihydro-2H-thiopyran-3(4H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of dihydro-2H-thiopyran-3(4H)-one and its derivatives?

A1: this compound serves as a versatile building block for various heterocyclic systems. Its structure features a six-membered ring containing a sulfur atom, a ketone group, and allows for diverse substitutions. A key derivative is this compound-1,1-dioxide, formed by oxidation of the sulfur atom to a sulfone group. This modification significantly impacts its reactivity and applications. [, ]

Q2: How is this compound-1,1-dioxide utilized in the synthesis of triazole-based compounds?

A2: this compound-1,1-dioxide acts as a novel cyclic ketomethylenic reagent in the Dimroth-type 1,2,3-triazole synthesis. [] This reaction proceeds efficiently at room temperature, catalyzed by a K2CO3/DMSO system, producing 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides, a new triazole-based bicyclic ring system. []

Q3: What makes this compound-1,1-dioxide an attractive starting material for multicomponent reactions?

A3: The readily available this compound-1,1-dioxide enables the efficient synthesis of diverse cyclic sulfones through one-pot multi-component reactions (MCRs). [] This approach streamlines the synthesis of compound libraries for screening and exploring structure-activity relationships.

Q4: How does the reactivity of enamines derived from this compound-1,1-dioxide differ depending on the electrophile?

A4: Enamines derived from this compound-1,1-dioxide exhibit versatile reactivity. They can undergo reactions at the nitrogen atom or at the β-carbon, depending on the electrophile used. [, ] For instance, reactions with methanesulfonyl chloride can lead to interesting ring-enlargement products. [] These diverse reaction pathways highlight the synthetic potential of these enamines.

Q5: What insights have NMR studies provided into the structure and properties of this compound derivatives?

A5: NMR spectroscopy, particularly 2D NMR techniques, plays a crucial role in confirming the structure of newly synthesized this compound derivatives. [, ] Detailed analysis of NMR spectra provides valuable information about the arrangement of atoms and the presence of different functional groups within the molecule.

Q6: Has this compound-1,1-dioxide been explored in the development of compounds with potential biological activity?

A6: In silico screening of cyclic sulfones derived from this compound-1,1-dioxide suggests promising anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties. [] Further research is needed to validate these predictions and explore their potential as therapeutic agents.

Q7: What are the key challenges and future directions in the research of this compound and its derivatives?

A7: Future research on this compound derivatives should focus on optimizing synthetic routes, expanding the chemical space of accessible compounds, and thoroughly investigating their biological activities. [] This includes exploring their mechanism of action, potential targets, and therapeutic potential in various disease models.

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